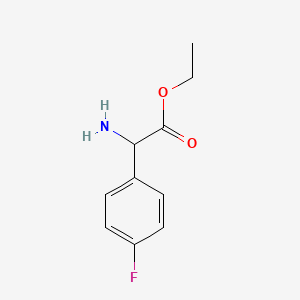

Ethyl 2-amino-2-(4-fluorophenyl)acetate

Description

Significance of Alpha-Amino Esters as Chiral Building Blocks in Modern Synthesis

Alpha-amino acids and their ester derivatives are fundamental chiral building blocks in organic synthesis. synquestlabs.com Their importance stems from the presence of a chiral center at the alpha-carbon and at least two versatile functional groups—the amino group and the carboxyl group (or its ester derivative). synquestlabs.com This inherent chirality and functionality allow them to be transformed into a wide array of more complex, stereochemically defined molecules. synquestlabs.com

In synthetic organic chemistry, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as the biological activity of a molecule is often dependent on its specific chiral form. Alpha-amino esters serve as readily available and often inexpensive sources of chirality. They are extensively used in the synthesis of peptides, peptidomimetics, and a variety of nitrogen-containing compounds. tandfonline.com The development of methods to create new carbon-carbon bonds at the alpha-position in a stereoselective manner is a significant area of research, enabling the construction of intricate molecular architectures. synquestlabs.com Unnatural chiral α-tertiary amino acids, which contain two different carbon-based substituents at the α-carbon, are of growing interest in drug discovery due to their sterically rigid structure. researchgate.net

Role and Impact of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine into organic molecules, particularly into aromatic systems, is a widely used strategy in medicinal chemistry and materials science. chemistryviews.orgacs.org The unique properties of the fluorine atom—its small size (comparable to a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. chemistryviews.orgbldpharm.com

Key impacts of fluorine substitution include:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation. This can increase the half-life of a drug in the body. bldpharm.com

Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. bldpharm.comresearchgate.net It can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity.

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution throughout the body, including penetration of the blood-brain barrier. rsc.org

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic. aksci.com This can affect a molecule's ionization state at physiological pH, influencing its solubility, transport, and target interaction. aksci.com

These modifications are crucial in the process of drug discovery and development, allowing chemists to fine-tune the properties of a lead compound to improve its efficacy and pharmacokinetic profile. bldpharm.com

Historical Development and Current Research Landscape of Ethyl 2-amino-2-(4-fluorophenyl)acetate and Related Analogs

The development of fluorinated amino acids like Ethyl 2-amino-2-(4-fluorophenyl)acetate is part of a broader trend in medicinal chemistry that began to gain significant traction in the mid-20th century. acs.org The realization that fluorine could impart unique and beneficial properties to bioactive molecules led to a surge in the synthesis of fluorinated analogs of natural products and other organic compounds. researchgate.net

Early synthetic methods were often challenging, but advances in fluorination chemistry and asymmetric synthesis have made a wider range of fluorinated building blocks, including fluorinated aryl-glycine derivatives, more accessible. chemistryviews.org Research in this area focuses on developing more efficient and stereoselective synthetic routes. Modern strategies include photoredox catalysis and enzymatic resolutions to produce these compounds in high purity. nih.gov

The current research landscape is vibrant, with a focus on incorporating these building blocks into larger molecules to probe biological processes or to develop new therapeutic agents. researchgate.net For instance, fluorinated amino acids are used as probes in 19F NMR studies to investigate protein structure and function, as fluorine provides a sensitive and specific spectroscopic handle in a biological environment otherwise devoid of it. rsc.orgmdpi.com The synthesis of related analogs often involves modifying the substitution pattern on the aromatic ring or altering the ester group to further modulate the compound's properties. tandfonline.com

Scope and Academic Relevance of Research on Ethyl 2-amino-2-(4-fluorophenyl)acetate

The academic and industrial relevance of Ethyl 2-amino-2-(4-fluorophenyl)acetate is substantial. It serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, combining the features of a chiral amino acid and a fluorinated aromatic compound, makes it a powerful tool for several research applications:

Drug Discovery: As a building block for pharmaceuticals, it can be incorporated into lead compounds to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The presence of the fluorophenyl group is a common feature in many modern drugs.

Peptide and Protein Chemistry: Replacing natural amino acids with fluorinated analogs like this one can alter the structure and stability of peptides and proteins. researchgate.netmdpi.com This is valuable for creating more robust therapeutic peptides or for studying protein folding and interactions. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of agrochemicals.

Materials Science: The unique electronic properties of fluorinated compounds make them of interest in the development of new materials with specific optical or electronic characteristics. chemistryviews.org

The ongoing research into the synthesis and application of Ethyl 2-amino-2-(4-fluorophenyl)acetate and its analogs highlights its importance as a versatile building block in the ongoing quest for new and improved functional molecules. rsc.org The development of novel synthetic methods, such as flow chemistry, is making these valuable compounds more accessible for a wide range of applications in both academic and industrial settings. chemistryviews.org

Chemical Data

Below are the key chemical properties of Ethyl 2-amino-2-(4-fluorophenyl)acetate.

| Property | Value | Source(s) |

| CAS Number | 366018-91-9 | bldpharm.comaksci.comsinfoobiotech.com |

| Molecular Formula | C10H12FNO2 | bldpharm.comaksci.comsinfoobiotech.com |

| Molecular Weight | 197.21 g/mol | bldpharm.comaksci.com |

| Physical Form | Solid | cymitquimica.com |

| Purity | ≥95% | cymitquimica.comallchemblock.com |

| InChIKey | CKHZQBGGRYVXEB-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGISMORTRUHEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Chiral Purity of Ethyl 2 Amino 2 4 Fluorophenyl Acetate

Strategies for Diastereoselective Synthesis of Precursors to Ethyl 2-amino-2-(4-fluorophenyl)acetate

The diastereoselective synthesis of precursors is a powerful strategy to establish the desired stereochemistry early in a synthetic route. This approach involves converting a prochiral substrate into a chiral molecule with the creation of a new stereocenter under the influence of an existing one.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-amino acid precursors, chiral oxazolidinones or camphor-based auxiliaries can be employed in reactions such as alkylations or Michael additions to introduce the 4-fluorophenyl group diastereoselectively.

Another approach is substrate-controlled diastereoselection, where the inherent chirality of the starting material dictates the stereochemistry of the newly formed center. For instance, a precursor containing a stereocenter could undergo a reaction where the existing stereochemistry sterically or electronically favors the formation of one diastereomer over the other.

Furthermore, catalyst-controlled diastereoselective reactions can be employed. In these reactions, a chiral catalyst interacts with the substrate to form diastereomeric transition states that lead to the preferential formation of one diastereomer. For example, the (3+3) annulation reaction of donor-acceptor cyclopropanes with certain substrates can proceed with excellent diastereoselectivity in the presence of a chiral N,N'-dioxide-Sc(III) complex catalyst. mdpi.com

Enantioselective Synthesis via Asymmetric Catalysis for Ethyl 2-amino-2-(4-fluorophenyl)acetate

Asymmetric catalysis is a highly efficient method for the direct synthesis of a specific enantiomer, often with high enantiomeric excess (ee), thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomeric product.

For the synthesis of α-amino acids and their esters, several catalytic asymmetric methods are applicable. One prominent method is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide or an α-enamido ester, using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine ligands.

Another powerful technique is the asymmetric Mannich reaction. A newly developed confined imidodiphosphorimidate (IDPi) catalyst has been shown to be effective in the reaction of bis-silyl ketene acetals with a silylated aminomethyl ether, leading to free β2-amino acids in high yields and enantioselectivity after hydrolysis. nih.gov This type of catalysis could potentially be adapted for the synthesis of α-amino acids like Ethyl 2-amino-2-(4-fluorophenyl)acetate.

Chiral Brønsted acid catalysts have also emerged as important tools in various asymmetric transformations. nih.gov These catalysts can activate imines towards nucleophilic attack in an enantioselective manner, which is a key step in the synthesis of α-amino acids. Similarly, N-heterocyclic carbenes (NHCs) have been used to catalyze a range of asymmetric reactions, including those that could lead to the formation of chiral amino acid derivatives. nih.gov

The table below summarizes some catalytic systems used in the asymmetric synthesis of amino acids, which could be conceptually applied to Ethyl 2-amino-2-(4-fluorophenyl)acetate.

| Catalyst Type | Reaction Type | Substrate Example | Product e.e. (%) |

| Chiral N,N'-dioxide-Sc(III) complex | (3+3) Annulation | Donor-Acceptor Cyclopropane | >95 |

| Confined Imidodiphosphorimidate (IDPi) | Mukaiyama-Mannich | Bis-silyl ketene acetal | up to 99 |

| Chiral Triazolium Pre-catalyst (NHC) | Desymmetrization | N-Cbz-glutarimide | 46-98 nih.gov |

| Bifunctional Enamine Catalyst | Pictet-Spengler type | Indole derivative | 76-94 nih.gov |

Chiral Resolution Techniques for Racemic Mixtures of Ethyl 2-amino-2-(4-fluorophenyl)acetate

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org Although this method results in a maximum theoretical yield of 50% for the desired enantiomer without a recycling process, it remains a widely used and practical approach, especially on an industrial scale.

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture of Ethyl 2-amino-2-(4-fluorophenyl)acetate, which contains a basic amino group, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts.

Diastereomers have different physical properties, including solubility. mdpi.com This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.com The less soluble diastereomeric salt will crystallize out of the solution first, and can be collected by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired enantiomer of Ethyl 2-amino-2-(4-fluorophenyl)acetate.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. wikipedia.orgrsc.org

Key Steps in Diastereomeric Salt Resolution:

Reaction of the racemic amine with a single enantiomer of a chiral acid.

Fractional crystallization to separate the resulting diastereomeric salts.

Isolation of the less soluble diastereomeric salt.

Liberation of the desired amine enantiomer from the salt.

Enzymatic resolution is a type of kinetic resolution that utilizes the high stereoselectivity of enzymes. harvard.edu In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to a separation. nih.gov

For the resolution of amino acid esters like Ethyl 2-amino-2-(4-fluorophenyl)acetate, lipases are commonly used enzymes. tudelft.nlresearchgate.net For example, a lipase can selectively catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated based on their different chemical properties.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and widely used enzyme for such resolutions due to its high activity and stability in organic solvents. researchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (>100) are indicative of an excellent separation. tudelft.nl

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. scite.ai In DKR, the slower-reacting enantiomer is continuously racemized in situ, providing a constant supply of the faster-reacting enantiomer to be converted by the enzyme. This requires a racemizing agent that does not interfere with the enzymatic reaction. scite.ainih.gov

The table below shows examples of enzymes used in the kinetic resolution of related compounds.

| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (ee) |

| Lipase from P. fluorescens | Morita-Baylis-Hillman acetates | Hydrolysis | >90% tudelft.nl |

| Novozym 435 (CALB) | Morita-Baylis-Hillman acetates | Hydrolysis | up to 98% tudelft.nl |

| Acylase I | N-acyl amino acids | Hydrolysis | >90% harvard.edu |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a very common method for both analytical and preparative-scale enantioseparation. phenomenex.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. yakhak.org The enantiomers bind to the chiral selector of the CSP through a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that interacts more strongly with the CSP will be retained longer on the column. yakhak.org

Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC.

The choice of the CSP and the mobile phase composition are critical for achieving good separation (resolution) of the enantiomers. phenomenex.com

Commonly Used Chiral Stationary Phases for Amino Acid Derivatives:

Cellulose tris(3,5-dimethylphenylcarbamate)

Amylose tris(3,5-dimethylphenylcarbamate)

Protein-based CSPs (e.g., based on albumin or glycoprotein) nih.gov

Determination of Enantiomeric Excess and Absolute Configuration of Ethyl 2-amino-2-(4-fluorophenyl)acetate

After a chiral synthesis or resolution, it is essential to determine the purity of the enantiomeric product, which is expressed as the enantiomeric excess (ee). wikipedia.org The ee is a measure of how much one enantiomer is present in excess of the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. A completely pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org

Methods for Determining Enantiomeric Excess:

Chiral Chromatography (HPLC, GC, SFC): This is one of the most accurate and widely used methods. The ee can be calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram. mdpi.com

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers can be different. mdpi.com The integration of the distinct signals for each enantiomer allows for the calculation of the ee.

Capillary Electrophoresis (CE): This technique can also be used with a chiral selector in the buffer to separate and quantify enantiomers.

Determining the Absolute Configuration: Determining the absolute configuration (i.e., whether the enantiomer is R or S) is a more complex task.

X-ray Crystallography: If a suitable single crystal of the enantiomer or a diastereomeric salt can be obtained, X-ray crystallography can provide an unambiguous determination of the absolute configuration. nih.gov

Comparison to a Known Standard: The chromatographic retention time or optical rotation of the synthesized compound can be compared to that of an authentic, commercially available standard of known absolute configuration.

Spectroscopic Methods with Computational Analysis: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), combined with quantum chemical calculations, can be used to determine the absolute configuration. uantwerpen.be

Chemical Correlation: The enantiomer can be chemically converted to a compound of known absolute configuration without affecting the stereocenter.

Chemical Reactivity and Derivatization of Ethyl 2 Amino 2 4 Fluorophenyl Acetate

Reactions at the Amino Group of Ethyl 2-amino-2-(4-fluorophenyl)acetate

The primary amino group in Ethyl 2-amino-2-(4-fluorophenyl)acetate is a key site for nucleophilic attack, readily participating in reactions such as acylations, alkylations, and the formation of amides, sulfonamides, and carbamates.

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation. Acylation typically involves the reaction with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of N-acylated derivatives. For instance, acylation with O-acetylsalicyloyl chloride can be performed in a solvent like anhydrous tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (Et3N) molport.com. While specific examples for Ethyl 2-amino-2-(4-fluorophenyl)acetate are not prevalent in publicly accessible literature, the general reactivity is well-established for similar amino esters.

Alkylation of the amino group can be achieved using alkyl halides. Such reactions are fundamental in modifying the steric and electronic properties of the amino acid scaffold. For example, the Goldberg reaction, a copper-catalyzed N-arylation, can be used to form N-aryl or N-alkyl derivatives from an amine and an alkyl or aryl halide nih.gov.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Acetyl derivative | Anhydrous THF, Triethylamine |

The amino group of Ethyl 2-amino-2-(4-fluorophenyl)acetate can be readily converted into amide and sulfonamide linkages, which are prominent functional groups in many biologically active compounds.

Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. The reaction of the amino group with a carboxylic acid, typically activated with a coupling agent, or with an acyl chloride, yields the corresponding amide. A general method for preparing amino acid amides involves reacting the amino acid with a halogenating agent like thionyl chloride to form an intermediate, which then reacts with ammonia (B1221849) google.comgoogle.com.

Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is a common strategy in the development of therapeutic agents researchgate.netresearchgate.netnih.gov. For example, the reaction of an amine with an arylsulfonyl chloride can be carried out at temperatures ranging from 0 to 25°C researchgate.net.

Table 2: Synthesis of Amides and Sulfonamides

| Derivative | Reagent Example | Reaction Type |

|---|---|---|

| Amide | Benzoyl Chloride | N-Benzoylation |

The reaction of the amino group with chloroformates or other carbonyl compounds leads to the formation of carbamic acid derivatives, such as carbamates. These derivatives are often used as protecting groups in organic synthesis or as key structural motifs in pharmaceuticals. The synthesis can be achieved by reacting the amine with an appropriate chloroformate, like ethyl chloroformate, in the presence of a base.

Transformations Involving the Ester Moiety of Ethyl 2-amino-2-(4-fluorophenyl)acetate

The ethyl ester group of the title compound provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions.

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-(4-fluorophenyl)acetic acid. This transformation is a fundamental step in many synthetic pathways where the final product requires a free carboxylic acid. The resulting amino acid is a valuable building block in its own right bldpharm.comnih.gov. Enzymatic hydrolysis, for instance using lipases, offers a mild and stereoselective alternative for this conversion mdpi.com.

Table 3: Hydrolysis of Ethyl 2-amino-2-(4-fluorophenyl)acetate

| Condition | Reagent | Product |

|---|---|---|

| Acidic | Aqueous HCl | 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride |

| Basic | Aqueous NaOH | Sodium 2-amino-2-(4-fluorophenyl)acetate |

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is useful for modifying the ester group to alter the physical properties of the molecule, such as solubility or volatility, or to introduce a specific functional group within the new ester moiety. For example, reacting the ethyl ester with benzyl (B1604629) alcohol under acidic conditions would yield the benzyl ester.

Reduction to Alcohol Derivatives

The ester functionality of Ethyl 2-amino-2-(4-fluorophenyl)acetate can be selectively reduced to yield the corresponding primary alcohol, 2-amino-2-(4-fluorophenyl)ethanol. This transformation is a critical step in the synthesis of various chiral intermediates for pharmaceuticals. mdpi.com The resulting amino alcohol is a valuable building block, notably for its potential in the development of treatments for neurological disorders and as an anticancer agent.

The reduction of the ester group to an alcohol can be achieved using various reducing agents. The choice of reagent is crucial for achieving high yield and enantiomeric excess, especially when a specific stereoisomer, such as (S)-2-amino-2-(4-fluorophenyl)ethanol, is the target. While specific reduction protocols for Ethyl 2-amino-2-(4-fluorophenyl)acetate are proprietary or detailed within specific patents, analogous transformations provide insight into the methodologies employed. For instance, biocatalytic reductions using microorganisms like Candida, Hansenula, Pichia, and Rhodotorula have been successfully used to reduce similar keto and ester precursors to chiral alcohols with high yield (>90%) and enantiomeric excess (>99%). mdpi.com Chemical reducing agents such as sodium borohydride (B1222165) in the presence of a Lewis acid or lithium aluminum hydride are also standard reagents for such ester-to-alcohol conversions in organic synthesis.

The product of this reduction, 2-amino-2-(4-fluorophenyl)ethanol, is a well-characterized compound available commercially in its racemic and enantiomerically pure forms, such as the (R)- and (S)-isomers. clearsynth.comnih.gov

Table 1: Reduction Products of Ethyl 2-amino-2-(4-fluorophenyl)acetate and Related Precursors

| Precursor | Product | Significance of Product |

|---|---|---|

| Ethyl 2-amino-2-(4-fluorophenyl)acetate | 2-Amino-2-(4-fluorophenyl)ethanol | Chiral intermediate for pharmaceuticals nih.gov |

| 2-Bromo-4-fluoro acetophenone | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Intermediate for anti-Alzheimer's drugs mdpi.com |

Reactivity of the 4-Fluorophenyl Ring in Ethyl 2-amino-2-(4-fluorophenyl)acetate

Electrophilic Aromatic Substitution (if applicable for derivatives)

The 4-fluorophenyl ring of Ethyl 2-amino-2-(4-fluorophenyl)acetate and its derivatives can undergo electrophilic aromatic substitution (EAS), although the reactivity is complex due to the competing electronic effects of the substituents. masterorganicchemistry.com The outcome of EAS reactions is governed by the directing and activating/deactivating nature of the groups attached to the benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com

In a derivative where the amino group is protected (e.g., as an amide), the substituents on the ring are the fluorine atom and the substituted alkyl chain.

Fluorine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of electrophilic attack compared to benzene. youtube.com However, they are ortho-, para-directing because they can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate (the Wheland intermediate). masterorganicchemistry.com

Alkyl Group (the -CH(NHR)COOEt side chain): This group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the adjacent ester and protected amine, and it directs incoming electrophiles to the meta position.

Given these competing effects, the substitution pattern can be complex. The fluorine atom at position 4 directs incoming electrophiles to positions 3 and 5 (ortho to the fluorine). The alkyl group at position 1 also directs to positions 3 and 5 (meta to the alkyl group). Therefore, electrophilic substitution on derivatives of Ethyl 2-amino-2-(4-fluorophenyl)acetate is expected to occur regioselectively at the positions ortho to the fluorine atom (positions 3 and 5). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com

Nucleophilic Aromatic Substitution (if applicable for derivatives)

The presence of a fluorine atom on the phenyl ring makes derivatives of Ethyl 2-amino-2-(4-fluorophenyl)acetate candidates for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is the mirror opposite of EAS, involving the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.comscranton.edu The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). scranton.edu

Fluorine is a good leaving group in SNAr reactions. For substitution to occur, the ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of the 4-fluorophenyl moiety, a strong electron-withdrawing group introduced at the ortho position (position 3 or 5) would significantly activate the ring for SNAr, allowing the fluorine at C-4 to be displaced by a nucleophile.

Studies on polyfluoroarenes demonstrate this principle effectively. For example, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) results in the selective substitution of the fluorine atom at the para position relative to the trifluoromethyl group. nih.gov Similarly, in di- and tri-fluorine-substituted benzaldehydes, the fluorine at the para position can be readily replaced by a methoxy (B1213986) group via an SNAr reaction when methanol (B129727) is used as the solvent. ebyu.edu.tr This indicates that under appropriate conditions, the fluorine atom of a suitably activated derivative of Ethyl 2-amino-2-(4-fluorophenyl)acetate could be displaced by various nucleophiles, such as alkoxides, amines, or thiolates.

Synthesis of Heterocyclic Compounds Utilizing Ethyl 2-amino-2-(4-fluorophenyl)acetate as a Precursor

Ethyl 2-amino-2-(4-fluorophenyl)acetate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. The combination of the amino, ester, and activated phenyl functionalities allows for diverse cyclization strategies.

One major application is in the synthesis of chromene derivatives. For example, ethyl 2-amino-4-(aryl)-4H-chromene-3-carboxylates are synthesized via a one-pot, three-component reaction of an aldehyde, malononitrile, and an ethyl acetoacetate (B1235776) derivative. By analogy, the 4-fluorophenyl group can be incorporated into such structures. These chromene systems are of significant interest, with some analogues acting as antagonists for antiapoptotic proteins like Bcl-2, which is relevant in cancer therapy. acs.org

Furthermore, the core structure can be used to build more complex fused heterocyclic systems. For instance, a complex quinoline (B57606) derivative, ETHYL 2-(2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE, highlights the utility of the 4-fluorophenyl moiety in constructing polycyclic systems. sigmaaldrich.com

The amino acid ester structure also serves as a building block for pyrazolinones. A phototandem trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones bearing a 4-fluorophenyl group has been developed to produce trifluoromethylated pyrazolin-5-ones. acs.org Similarly, cyclohexenone derivatives, which can be synthesized using precursors related to the title compound, are known intermediates in the formation of benzisoxazoles and carbazole (B46965) derivatives. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from 4-Fluorophenyl Precursors

| Precursor Type | Heterocyclic Product | Synthetic Strategy | Reference |

|---|---|---|---|

| 4-Fluorophenyl aldehyde, malononitrile, ester | 2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene | Multicomponent cyclocondensation | acs.org |

| Substituted 4-fluorophenyl precursor | Tetrahydroquinoline derivative | Multistep synthesis/cyclization | sigmaaldrich.com |

| 4-Fluorophenyl hydrazone derivative | Trifluoromethylated pyrazolinone | Phototandem trifluoromethylation/cyclization | acs.org |

Computational and Theoretical Investigations of Ethyl 2 Amino 2 4 Fluorophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can determine the distribution of electrons, which governs the molecule's reactivity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. For instance, a DFT study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), which shares the 4-fluorophenyl moiety, revealed a low energy gap, suggesting significant chemical reactivity and potential biological activity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. In the FOMMP study, the MEP map indicated that nitrogen atoms were the most electronegative sites, making them likely targets for electrophilic attack. nih.gov

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and the electrophilicity index (ω) can be calculated to quantify reactivity. A higher electrophilicity index often correlates with biological activity. nih.gov

Table 1: Example of FMO Analysis on a Related Fluorophenyl Compound (FOMMP)

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.58 |

| E (LUMO) | -2.15 |

| Energy Gap (ΔE) | 4.43 |

Data sourced from a DFT study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like Ethyl 2-amino-2-(4-fluorophenyl)acetate, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Potential Energy Surface (PES) Mapping: This involves systematically rotating key dihedral angles and calculating the molecule's energy at each step. The resulting map reveals energy minima, corresponding to stable conformers, and transition states. For example, a computational study on 2-(4-fluoro-phenyl)-ethylamine (4-FPEA), a structurally similar compound, identified three stable conformers in the gas phase through analysis of the torsional potential energy surface. google.com This type of analysis for Ethyl 2-amino-2-(4-fluorophenyl)acetate would likely focus on the rotation around the C-C bond connecting the phenyl ring and the chiral center, as well as the orientation of the ethyl ester group.

Torsional Asymmetry: The presence of steric hindrance or ring strain can lead to different stable conformational forms that may be separable. google.comnih.gov Computational methods can predict the energy differences between these conformers and the rotational barriers, indicating their relative populations at a given temperature.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can build a detailed free energy profile for a proposed reaction. A study on a prebiotic amino acid synthesis mechanism demonstrated this approach by calculating the free energy barriers for various reaction steps, showing that the proposed synthesis was plausible. mdpi.com For Ethyl 2-amino-2-(4-fluorophenyl)acetate, this could involve modeling its synthesis, for example, the esterification of 2-amino-2-(4-fluorophenyl)acetic acid, to understand the reaction kinetics and identify potential bottlenecks or side reactions. google.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion.

This approach is particularly useful for:

Solvent Effects: Understanding how the molecule interacts with a solvent, such as water.

Conformational Flexibility: Observing how the molecule samples different conformations in solution.

Intermolecular Interactions: A large-scale MD study analyzed the interactions between amino acids and RNA nucleobases in crowded aqueous solutions, deriving interaction propensity scales from the simulations. google.com A similar MD simulation for Ethyl 2-amino-2-(4-fluorophenyl)acetate could explore its self-aggregation behavior or its interactions with biological macromolecules.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is crucial for identifying and characterizing molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. Theoretical calculations on 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile showed that chemical shifts computed with the GIAO method were in good agreement with experimental data. acs.org

Vibrational Frequencies: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to peaks in Infrared (IR) and Raman spectra. The calculated frequencies and intensities help in the assignment of experimental spectra. For instance, a study of a thioamide derivative used DFT (B3LYP) calculations to compute its vibrational frequencies, finding good agreement with experimental FT-IR and FT-Raman spectra.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3425 | 3429 |

| C-H Stretch (Aromatic) | 3101 | 3094 |

| C=O Stretch | 1651 | 1658 |

| C-N Stretch | 1395 | 1399 |

Data adapted from a study on ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate (B1210297), demonstrating the typical agreement between experimental and theoretical values.

Computational Exploration of Molecular Recognition Principles

The way a molecule interacts with its environment is governed by non-covalent interactions, such as hydrogen bonds and π-stacking. Computational methods can explore these molecular recognition principles in detail.

Hydrogen Bonding: The amino group and the ester carbonyl group of Ethyl 2-amino-2-(4-fluorophenyl)acetate are potential hydrogen bond donors and acceptors, respectively. Computational models can identify the geometry and strength of these bonds.

π-π Stacking: The 4-fluorophenyl ring can participate in π-π stacking interactions with other aromatic systems.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. A study of a pyrrole (B145914) derivative containing a fluorophenyl ring used Hirshfeld analysis to confirm the contributions of N-H···O hydrogen bonds and π-π stacking interactions to the crystal packing. mdpi.com The analysis breaks down the crystal contacts into percentages, providing a clear picture of the dominant interaction types. For this pyrrole derivative, O···H/H···O contacts accounted for 20.8% of the surface interactions, while C···C contacts, indicative of π-stacking, contributed 3.0%. mdpi.com This type of analysis could reveal how molecules of Ethyl 2-amino-2-(4-fluorophenyl)acetate arrange themselves in the solid state.

Advanced Analytical Methodologies for Ethyl 2 Amino 2 4 Fluorophenyl Acetate

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in the separation and analysis of complex mixtures, making them indispensable for assessing the purity of Ethyl 2-amino-2-(4-fluorophenyl)acetate and profiling any present impurities. These techniques rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like Ethyl 2-amino-2-(4-fluorophenyl)acetate. The versatility of HPLC allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from its potential impurities.

For the analysis of structurally related compounds, reversed-phase HPLC is commonly employed. A typical system might utilize a C18 or C8 stationary phase, which are hydrophobic, in conjunction with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with the addition of buffers or ion-pairing agents to improve peak shape and resolution. The detection is usually carried out using a UV detector, as the phenyl ring in the molecule allows for strong UV absorbance.

Detailed research findings on specific HPLC methods for Ethyl 2-amino-2-(4-fluorophenyl)acetate are not extensively available in the public domain, likely due to the proprietary nature of industrial manufacturing processes. However, based on the analysis of similar aromatic amino acid esters, the following conditions can be inferred as a starting point for method development:

| Parameter | Typical Conditions |

| Stationary Phase | Octadecylsilyl (C18) or Octylsilyl (C8) silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. While Ethyl 2-amino-2-(4-fluorophenyl)acetate has a moderate boiling point, its volatility may be sufficient for GC analysis, potentially after derivatization to increase its thermal stability and volatility. Derivatization of the amino group, for instance, can reduce its polarity and improve its chromatographic behavior.

The choice of the stationary phase in the GC column is critical and depends on the polarity of the analyte and its impurities. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely provide good separation. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. Mass Spectrometry (MS) can also be coupled with GC (GC-MS) to provide structural information about the separated impurities.

Specific GC methods for Ethyl 2-amino-2-(4-fluorophenyl)acetate are not readily found in scientific literature. The table below outlines general GC parameters that would be applicable for its analysis.

| Parameter | Typical Conditions |

| Stationary Phase | Phenyl- or cyanopropyl-substituted polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks. nih.gov For Ethyl 2-amino-2-(4-fluorophenyl)acetate, TLC can be used to quickly identify the presence of major impurities.

A typical TLC analysis would involve spotting a solution of the sample onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the spots are visualized, often under UV light, or by using a staining agent that reacts with the amino group. The retention factor (Rf) value of the main spot can be compared to that of a standard to confirm its identity.

While specific TLC protocols for this exact compound are not detailed in the searched literature, the following table provides a general guideline.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) |

| Visualization | UV light (254 nm) or staining with ninhydrin (B49086) or potassium permanganate (B83412) solution |

Techniques for Enantiomeric Excess Determination

Since Ethyl 2-amino-2-(4-fluorophenyl)acetate is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is of paramount importance, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. There are various types of CSPs available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers.

For the separation of the enantiomers of Ethyl 2-amino-2-(4-fluorophenyl)acetate, a polysaccharide-based CSP would be a suitable choice. The mobile phase is typically a mixture of a non-polar organic solvent like hexane and a polar alcohol like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

While a specific chiral HPLC method for Ethyl 2-amino-2-(4-fluorophenyl)acetate is not publicly documented, the table below presents typical conditions based on the analysis of similar chiral amino esters.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Cellulose or amylose derivatives coated on silica gel |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol in various ratios |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric excess of a chiral compound. In the presence of a chiral shift reagent (CSR) or a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form diastereomeric complexes that are distinguishable in the NMR spectrum. semmelweis.hu These reagents induce chemical shift differences (Δδ) between the corresponding protons of the two enantiomers. semmelweis.hu

For Ethyl 2-amino-2-(4-fluorophenyl)acetate, a lanthanide-based chiral shift reagent or a chiral acid or base could be used. The addition of the CSR to a solution of the racemic compound in an appropriate deuterated solvent (e.g., CDCl3) would result in the splitting of one or more proton signals into two sets of peaks, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess. While modern chromatographic methods are often preferred, NMR offers a convenient alternative. nih.gov

The following table outlines the general principles of using NMR with chiral shift reagents for ee determination.

| Parameter | Description |

| Technique | ¹H NMR spectroscopy |

| Reagent | Chiral Shift Reagent (e.g., lanthanide complexes) or Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid) |

| Solvent | Deuterated solvent (e.g., CDCl₃, C₆D₆) |

| Observation | Splitting of proton signals of the enantiomers into two distinct peaks |

| Quantification | Integration of the separated peaks to determine the enantiomeric ratio |

| Key Advantage | Can provide rapid determination without the need for chromatographic separation semmelweis.hu |

Applications of Ethyl 2 Amino 2 4 Fluorophenyl Acetate As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Ethyl 2-amino-2-(4-fluorophenyl)acetate serves as a key precursor for introducing the 4-fluorophenylglycine motif into complex molecular frameworks. This is particularly evident in the synthesis of bioactive heterocyclic compounds. For instance, derivatives of this amino acid ester are utilized in multicomponent reactions to generate highly substituted and functionally diverse heterocyclic systems, such as pyrans and chromenes. scielo.org.mxacs.orgnih.gov The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products.

One notable application is in the synthesis of chromene derivatives, which are known to possess a wide range of biological activities. acs.orgnih.gov By employing ethyl 2-amino-2-(4-fluorophenyl)acetate or its derivatives in condensation reactions with other suitable reagents, complex chromene scaffolds can be assembled in an efficient manner. acs.orgnih.gov The inherent chirality of the starting material can also be exploited to induce stereoselectivity in these transformations, leading to the formation of enantiomerically enriched products.

Intermediacy in the Preparation of Advanced Pharmaceutical Precursors

Ethyl 2-amino-2-(4-fluorophenyl)acetate and its analogs are crucial intermediates in the synthesis of precursors for various pharmaceutically active compounds. While specific drug names are beyond the scope of this article, the structural motif of α-amino acids with a 4-fluorophenyl substituent is a common feature in a number of therapeutic agents. The chloro-analog of the title compound, ethyl 2-amino-2-(4-chlorophenyl)acetate, is a known intermediate in the synthesis of an antiplatelet medication. This suggests a similar potential for the fluoro-substituted counterpart in accessing analogous pharmaceutical precursors.

Furthermore, research has demonstrated the use of related 4-fluorophenyl-containing building blocks in the synthesis of compounds with potential anticancer activities. For example, ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, a compound synthesized from a 4-fluorophenyl precursor, has been investigated for its cytotoxic effects against cancer cell lines. ccspublishing.org.cn The synthesis of such complex heterocyclic systems often relies on the availability of versatile starting materials like ethyl 2-amino-2-(4-fluorophenyl)acetate.

Utility in Peptide Mimetic Synthesis and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The incorporation of non-proteinogenic amino acids, such as 4-fluorophenylglycine, is a common strategy in the design of peptidomimetics. Ethyl 2-amino-2-(4-fluorophenyl)acetate serves as a readily available source of this unnatural amino acid, enabling its integration into peptide sequences.

The fluorinated phenyl ring can introduce unique conformational constraints and electronic properties into the resulting peptidomimetic, potentially leading to enhanced binding affinity and selectivity for biological targets. The development of synthetic routes to novel amino acid analogs is a critical aspect of advancing peptidomimetic research.

Construction of Novel Organic Scaffolds and Architectures

The reactivity of the amino and ester functionalities in ethyl 2-amino-2-(4-fluorophenyl)acetate, coupled with the electronic nature of the fluorinated aromatic ring, makes it a valuable tool for constructing novel organic scaffolds. This includes the synthesis of spirocyclic and fused ring systems, which are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures.

For instance, the intramolecular cyclization of derivatives of ethyl 2-amino-2-(4-fluorophenyl)acetate can lead to the formation of various heterocyclic ring systems. While direct examples utilizing the title compound are emerging, related studies have shown the synthesis of spirocyclic compounds through annulation reactions. nih.gov The development of methods for the synthesis of such complex architectures is an active area of research.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The unique electronic and steric properties of ethyl 2-amino-2-(4-fluorophenyl)acetate can be harnessed to develop novel synthetic methodologies. Its participation in multicomponent reactions, for example, allows for the rapid and efficient construction of complex molecules from simple starting materials in a single step. scielo.org.mxed.gov

Structure Property and Structure Reactivity Relationships in Ethyl 2 Amino 2 4 Fluorophenyl Acetate and Its Derivatives

Influence of the 4-Fluorophenyl Moiety on Electronic and Steric Properties

The 4-fluorophenyl group is a critical determinant of the electronic and steric character of Ethyl 2-amino-2-(4-fluorophenyl)acetate. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the phenyl ring, influencing its reactivity in aromatic substitution reactions and modulating the acidity of the N-H and α-C-H protons.

Conversely, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). While typically weaker than its inductive effect, this resonance donation can influence the electronic distribution. The interplay of these effects makes the 4-fluorophenyl group distinct from other substituted phenyl rings. For instance, in reactions where a positive charge develops in the ring, the inductive effect tends to be destabilizing.

Research into the structure-activity relationships of biologically active molecules containing this moiety provides insight into its electronic influence. In a study on isoindolin-1-one (B1195906) derivatives as GABA-A receptor modulators, the introduction of a 4-fluorophenyl group resulted in potent activity. acs.org The electronic character of the substituent on the phenyl ring was shown to be a key factor in the molecule's efficacy, with the 4-fluoro substitution providing a favorable balance of properties compared to other halogenated or alkylated analogs. acs.org

| Derivative Moiety | Example Compound EC50 (μM) at α1β2γ2 Receptors |

| 4-Fluorophenyl | 0.16 |

| 4-Chlorophenyl | 1.16 |

| 3,4-Difluorophenyl | 0.52 |

| 4-Cyanophenyl | 0.06 |

This table presents the median effective concentration (EC50) for various substituted phenyl derivatives, illustrating the electronic impact of the substituent on biological activity. Data sourced from a study on isoindolin-1-one derivatives. acs.org

Sterically, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). Therefore, its substitution at the para-position of the phenyl ring does not introduce significant steric hindrance compared to unsubstituted phenylglycine derivatives. This minimal steric profile allows the molecule to fit into binding pockets or active sites designed for phenyl groups, while its distinct electronic nature can be exploited to enhance binding affinity or modulate reactivity. Furthermore, the C-F bond can participate in favorable electrostatic interactions, with the partially negative fluorine atom interacting with electron-deficient centers or influencing the conformation of the side chain through gauche effects when interacting with nearby positive charges. nih.gov

Impact of the Alpha-Amino Ester Functionality on Chemical Transformations and Stability

The α-amino ester group is a versatile functional handle that defines the core reactivity of Ethyl 2-amino-2-(4-fluorophenyl)acetate. This bifunctional system can undergo a variety of chemical transformations at the nitrogen atom, the ester carbonyl group, and the α-carbon.

Chemical Transformations:

N-Functionalization: The primary amino group is nucleophilic and readily undergoes reactions such as acylation with acid chlorides or anhydrides, sulfonylation, and alkylation. These modifications are fundamental for incorporating the amino acid scaffold into larger molecules, such as peptides or peptidomimetics.

Ester Manipulation: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluorophenylglycine. It can also undergo transesterification with other alcohols or be converted directly into an amide via aminolysis.

α-Carbon Reactivity: The α-proton's acidity is enhanced by the adjacent ester group. The formation of an imine (Schiff base) with an aldehyde or ketone further increases this acidity, facilitating deprotonation and subsequent enantioselective alkylation at the α-position to create quaternary stereocenters. acs.org

Coordination Chemistry: Both the amino and ester carbonyl groups can act as ligands, coordinating to metal centers. Reactions with high-valent transition metal halides, for example, can lead to the formation of coordination complexes, which may activate the ester group toward further reactions. rsc.orgrsc.org

Stability: The stability of α-amino esters is a key consideration in their synthesis and storage. Under certain conditions, they can undergo degradation.

Diketopiperazine Formation: A common intramolecular decomposition pathway for α-amino acid esters is the cyclization of two molecules to form a stable six-membered cyclic diamide (B1670390) known as a diketopiperazine. libretexts.org This reaction is typically promoted by heat or basic conditions.

Hydrolysis: The ester group is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts, which can be a challenge during purification and storage. nih.gov

Racemization: The chiral center at the α-carbon can be prone to racemization, especially under conditions that favor enolization, such as strong bases or elevated temperatures.

| Functional Group | Reaction Type | Product Type |

| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Ester Group | Hydrolysis, Transesterification, Aminolysis | Carboxylic Acids, Different Esters, Amides |

| α-Carbon | Deprotonation (via imine), Alkylation | α-Substituted Amino Esters |

| Both Groups | Dimerization/Cyclization | Diketopiperazines |

| Both Groups | Coordination | Metal Complexes |

Stereochemical Implications for Molecular Recognition in Synthetic and Supramolecular Chemistry

The stereochemistry of Ethyl 2-amino-2-(4-fluorophenyl)acetate is paramount to its function in contexts requiring molecular recognition. As a chiral molecule, it exists as two enantiomers, (R) and (S), which can exhibit vastly different biological activities and behaviors in chiral environments.

In supramolecular chemistry, the introduction of fluorine into amino acid structures has been shown to be a powerful tool for engineering self-assembling systems. nih.gov Fluorinated amino acids have a higher tendency to form ordered structures like fibrils and hydrogels. researchgate.net This is attributed to a combination of factors, including:

Hydrophobic Interactions: The fluorinated phenyl ring can participate in hydrophobic packing.

Orthogonal Interactions: The unique electronic nature of the C-F bond can lead to specific non-covalent interactions that are distinct from those of hydrocarbon analogues, contributing to the stability and specificity of the assembly.

Conformational Control: The presence of fluorine can influence the conformational preferences of the molecule, pre-organizing it for self-assembly. nih.gov

The precise spatial orientation of the amino, ester, and 4-fluorophenyl groups in Ethyl 2-amino-2-(4-fluorophenyl)acetate is thus critical for its ability to engage in the specific intermolecular interactions—such as hydrogen bonding, π-π stacking, and dipole interactions—that govern molecular recognition and the formation of well-defined supramolecular architectures. researchgate.net

Design Principles for Targeted Chemical Modifications and Functionalization

The targeted chemical modification of Ethyl 2-amino-2-(4-fluorophenyl)acetate is guided by the distinct reactivity of its constituent functional groups. Strategic functionalization allows for the rational design of new molecules with tailored properties.

Principle 1: Leveraging the Nucleophilic Amine The primary amine is the most common site for modification. It can be readily acylated to form amides, which is the basis for its incorporation into peptide chains. It can also be converted into sulfonamides or subjected to reductive amination or N-alkylation to introduce diverse substituents. These modifications are often used to explore structure-activity relationships in drug discovery or to attach probes and labels.

Principle 2: Modulating the Ester Group The ethyl ester serves as a protecting group for the carboxylic acid but also as a point for modification. It can be hydrolyzed to the free acid, which can then be coupled with amines or alcohols to form a wide array of amides and esters. The choice of ester group (e.g., methyl, ethyl, tert-butyl) can also be used to tune properties like solubility and hydrolysis rate. The conversion of the ester to an amide is a key step in creating peptidomimetics. libretexts.org

Principle 3: Functionalizing the Aromatic Ring While the 4-fluorophenyl ring is electron-deficient due to the fluorine atom, it can still undergo electrophilic aromatic substitution, although it may require harsher conditions than an unsubstituted ring. More contemporary approaches would utilize metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a precursor, such as bromo- or iodo-substituted phenylglycine derivatives, to introduce a wide variety of substituents onto the aromatic ring before or after establishing the amino ester functionality.

Principle 4: Creating Quaternary Centers at the α-Carbon For the synthesis of highly substituted, complex amino acids, the α-carbon is a key target. A common strategy involves the temporary conversion of the amino group into an imine, which activates the α-proton for deprotonation. The resulting anion can then be reacted with various electrophiles to install a new substituent at the α-position, often with a high degree of stereocontrol, yielding sterically hindered α,α-disubstituted amino acids. acs.orgduke.edu This approach is crucial for creating constrained peptide analogues or novel chiral ligands.

By applying these principles, chemists can systematically modify the structure of Ethyl 2-amino-2-(4-fluorophenyl)acetate to optimize its biological activity, enhance its material properties, or incorporate it into larger, more complex molecular systems.

Future Research Directions and Unexplored Avenues for Ethyl 2 Amino 2 4 Fluorophenyl Acetate

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Biocatalysis : The use of enzymes in the synthesis of chiral α-amino esters is a promising sustainable approach. nih.govresearchgate.net Research into novel transaminases or engineered enzymes could enable the direct asymmetric amination of a corresponding α-keto ester precursor to afford ethyl 2-amino-2-(4-fluorophenyl)acetate with high enantiopurity, operating under mild, aqueous conditions. nih.govsemanticscholar.org The development of enzymatic cascades, where multiple enzymatic reactions are performed in one pot, could further enhance the efficiency and sustainability of the synthesis. nih.gov

Catalysis in Aqueous Media : Moving away from traditional organic solvents to water is a key goal of green chemistry. The development of water-soluble catalysts or surfactant-based catalysis could facilitate the synthesis of ethyl 2-amino-2-(4-fluorophenyl)acetate in aqueous systems. For instance, the use of sodium lauryl sulfate as a catalyst has been reported for the one-pot multi-component synthesis of highly functionalized tetrahydropyridines in water, showcasing the potential of such approaches for related compounds. iucr.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of sustainable synthesis. Future research could explore novel multicomponent reactions (MCRs) where ethyl 2-amino-2-(4-fluorophenyl)acetate or its precursors are assembled in a single step from simple, readily available starting materials. researchgate.netnih.gov

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of enantiomerically pure pharmaceuticals is paramount, driving the need for highly selective catalytic systems.

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. organic-chemistry.orgnih.govacs.orgacs.org Future work could focus on the design and application of new Cinchona alkaloid-derived catalysts or other novel chiral quaternary ammonium salts to achieve even higher enantioselectivity in the synthesis of ethyl 2-amino-2-(4-fluorophenyl)acetate. nih.govacs.orgaustinpublishinggroup.com The optimization of reaction conditions, such as solvent, base, and temperature, will be crucial for maximizing the effectiveness of these catalysts. organic-chemistry.org

Organocatalysis : Chiral organocatalysts, such as squaramides and isothioureas, offer a metal-free alternative for enantioselective transformations. nih.govst-andrews.ac.uk Research into new hydrogen-bond donor catalysts could lead to improved methods for the synthesis of α-amino esters with high enantiomeric excess. nih.govacs.org Cooperative catalysis, where two or more organocatalysts work in concert, could also be a fruitful area of investigation. st-andrews.ac.uk

Transition Metal Catalysis : While organocatalysis is gaining prominence, transition metal catalysis remains a vital tool. The development of novel chiral ligands for metals like palladium, copper, or iridium could enable new enantioselective synthetic routes to α-aryl α-amino esters. researchgate.netacs.org

Below is a table summarizing potential catalytic systems for the enantioselective synthesis of α-amino esters.

| Catalytic System | Catalyst Type | Key Advantages | Potential for Ethyl 2-amino-2-(4-fluorophenyl)acetate |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Inexpensive, readily available catalysts, operational simplicity. nih.govacs.org | High potential for scalable, enantioselective synthesis. organic-chemistry.orgorganic-chemistry.org |

| Organocatalysis | Chiral Squaramides, Isothioureas, Phosphoric Acids | Metal-free, avoids toxic heavy metals, high enantioselectivity. nih.govst-andrews.ac.ukthieme-connect.com | Promising for developing green and highly selective synthetic methods. |

| Biocatalysis | Transaminases, Lyases, Hydrolases | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Ideal for sustainable production of enantiopure product. nih.gov |

| Transition Metal Catalysis | Complexes of Pd, Cu, Ir, Ni with Chiral Ligands | High catalytic activity, broad substrate scope. researchgate.netacs.org | Can enable novel bond formations and synthetic strategies. |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries.

Continuous Flow Synthesis : Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmdpi.combeilstein-journals.org Future research will likely focus on developing continuous flow processes for the synthesis of ethyl 2-amino-2-(4-fluorophenyl)acetate and its derivatives. jst.org.insterlingpharmasolutions.com This could involve the use of packed-bed reactors with immobilized catalysts or enzymes, allowing for easy product separation and catalyst recycling.

Automated Synthesis : The integration of flow chemistry with automated platforms can accelerate reaction optimization and the synthesis of compound libraries. chemrxiv.org Automated systems can be used to rapidly screen different catalysts, reaction conditions, and substrates, leading to the rapid development of optimal synthetic protocols. nih.gov This technology could be particularly valuable for exploring the derivatization of ethyl 2-amino-2-(4-fluorophenyl)acetate.

Advanced Derivatization for New Chemical Functionalities and Materials

The derivatization of ethyl 2-amino-2-(4-fluorophenyl)acetate can lead to new molecules with unique properties and applications.

Peptide Synthesis : The incorporation of 4-fluorophenylglycine into peptides can be used to probe peptide structure and function using ¹⁹F NMR spectroscopy. nih.gov Future research could explore the synthesis of a wider range of peptides containing this unnatural amino acid to study protein folding, enzyme mechanisms, and drug-receptor interactions.

Synthesis of Novel Heterocycles : The amino and ester functionalities of ethyl 2-amino-2-(4-fluorophenyl)acetate make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. mdpi.com Research into novel cyclization reactions could lead to the discovery of new pharmacologically active heterocycles. youtube.com

Development of New Materials : The unique electronic properties of the fluorophenyl group could be exploited in the development of new materials. Derivatization of the amino or ester group could allow for the incorporation of this moiety into polymers or other materials with interesting optical or electronic properties.

Expanding Applications in Complex Molecular Assembly and Precursor Chemistry

Ethyl 2-amino-2-(4-fluorophenyl)acetate is a valuable building block for the synthesis of more complex molecules. mdpi.comnih.gov

Multicomponent Reactions (MCRs) : As mentioned earlier, MCRs provide an efficient means of building molecular complexity in a single step. Future research could focus on utilizing ethyl 2-amino-2-(4-fluorophenyl)acetate as a component in novel MCRs to generate libraries of complex, drug-like molecules. researchgate.netnih.gov

Synthesis of Natural Product Analogs : The incorporation of the 4-fluorophenylglycine moiety into analogs of natural products could lead to compounds with improved pharmacological properties, such as enhanced metabolic stability or binding affinity.

Medicinal Chemistry : The role of this compound as a building block in medicinal chemistry is well-established. enamine.net Future research will continue to explore its use in the synthesis of new drug candidates for a wide range of therapeutic areas. mdpi.com

Q & A

Basic Synthesis Optimization

Q: What are the key steps and challenges in synthesizing Ethyl 2-amino-2-(4-fluorophenyl)acetate? A: The synthesis typically involves:

- Nitration/Reduction: Introducing an amino group via nitration followed by catalytic hydrogenation (e.g., Pd/C under H₂) .

- Esterification: Reacting the intermediate with ethyl chloroacetate under basic conditions (e.g., NaH in THF) .

Challenges: - Byproduct formation: Competing substitutions (e.g., Cl⁻ elimination) may occur; monitor via TLC .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar intermediates .

Structural Characterization

Q: How can researchers confirm the structure of Ethyl 2-amino-2-(4-fluorophenyl)acetate? A: Use a multi-technique approach:

- NMR: ¹H/¹³C NMR to verify aromatic fluorine coupling (e.g., 4-fluorophenyl splitting) and ester/amine signals .

- XRD: Single-crystal X-ray diffraction (SHELX software ) resolves stereochemistry and hydrogen bonding.

- MS: High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₂FNO₂) .

Advanced Mechanistic Insights

Q: What reaction mechanisms govern the substitution patterns in derivatives of this compound? A: Key mechanisms include:

- Nucleophilic Aromatic Substitution (SNAr): Fluorine’s electron-withdrawing effect activates the phenyl ring for substitution at the para position .

- Tautomerization: The amino group may participate in keto-enol tautomerism, affecting reactivity in condensation reactions .

Methodology: - Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian) predict regioselectivity .

Enantiomer Separation

Q: How can enantiomers of Ethyl 2-amino-2-(4-fluorophenyl)acetate be resolved? A: The chiral center at the α-carbon requires:

- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IA) with hexane/ethanol mobile phase .

- Derivatization: Form diastereomers via reaction with (+)-CSA (camphorsulfonic acid) for easier separation .

Storage Note: Enantiopure forms are hygroscopic; store under inert gas at 2–8°C .

Data Contradictions in Biological Activity

Q: How to resolve discrepancies in reported bioactivity data for this compound? A: Common issues include:

- Impurities: Residual solvents (e.g., DMF) or isomers (e.g., para/meta substitution) skew results. Validate purity via HPLC (>98%) .

- Assay Variability: Standardize testing conditions (e.g., cell line, incubation time) across studies. Compare with structural analogs like Ethyl 2-(pyridin-2-yl)acetate .

Advanced Approach: Use SAR (Structure-Activity Relationship) models to isolate pharmacophoric groups .

Computational Modeling Applications

Q: What computational tools predict the physicochemical properties of this compound? A: Leverage:

- Molecular Dynamics (MD): Simulate solubility in ethanol/water mixtures using GROMACS .

- Docking Studies: AutoDock Vina models interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets) .

Validation: Cross-reference with experimental LogP (e.g., 1.8 via shake-flask method) .

Stability Under Reaction Conditions

Q: How does the amino-ester group degrade under acidic/basic conditions? A: Stability studies show:

- Acidic Hydrolysis: The ester hydrolyzes to 2-amino-2-(4-fluorophenyl)acetic acid (pH <3, 50°C) .

- Basic Conditions: Amine deprotonation may lead to intramolecular cyclization (e.g., forming oxazolines) .

Mitigation: Use buffered conditions (pH 6–8) and low temperatures (<40°C) for prolonged stability .

Comparative Reactivity with Analogs